molecular formula C23H26N2O2S B5793868 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine

Cat. No.: B5793868
M. Wt: 394.5 g/mol
InChI Key: GFSBZARYOMOINL-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is a complex organic compound with the molecular formula C23H26N2O2S. It is known for its unique structural features, which include a piperazine ring substituted with a naphthylmethyl group and a sulfonyl group attached to a dimethylphenyl moiety

Preparation Methods

The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-18-10-11-22(16-19(18)2)28(26,27)25-14-12-24(13-15-25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSBZARYOMOINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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